Cas no 1340467-59-5 (1-(Quinazolin-4-yl)azetidin-3-amine)

1-(Quinazolin-4-yl)azetidin-3-amine is a heterocyclic compound featuring a quinazoline core linked to an azetidine-3-amine moiety. This structure imparts unique reactivity and binding properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The quinazoline scaffold is known for its bioactivity, particularly in kinase inhibition, while the azetidine ring enhances conformational rigidity and metabolic stability. The primary amine functionality allows for further derivatization, enabling the synthesis of targeted bioactive molecules. Its well-defined synthetic route and high purity make it suitable for drug discovery applications, particularly in the development of kinase inhibitors and other therapeutic agents. The compound’s balanced physicochemical properties contribute to its utility in lead optimization.
1-(Quinazolin-4-yl)azetidin-3-amine structure
1340467-59-5 structure
Product Name:1-(Quinazolin-4-yl)azetidin-3-amine
CAS No:1340467-59-5
MF:C11H12N4
MW:200.2397813797
CID:4983123
Update Time:2025-05-19

1-(Quinazolin-4-yl)azetidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Quinazolin-4-yl)azetidin-3-amine
    • Inchi: 1S/C11H12N4/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6,12H2
    • InChI Key: RPCPOIZNLQOQFA-UHFFFAOYSA-N
    • SMILES: N1(C2C3C=CC=CC=3N=CN=2)CC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 227
  • XLogP3: 1
  • Topological Polar Surface Area: 55

1-(Quinazolin-4-yl)azetidin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
091309-1g
1-(Quinazolin-4-yl)azetidin-3-amine
1340467-59-5
1g
£416.00 2022-03-01
Chemenu
CM207978-1g
1-(Quinazolin-4-yl)azetidin-3-amine
1340467-59-5 95+%
1g
$532 2021-08-04
Chemenu
CM207978-1g
1-(Quinazolin-4-yl)azetidin-3-amine
1340467-59-5 95%+
1g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1666360-1g
1-(Quinazolin-4-yl)azetidin-3-amine
1340467-59-5 98%
1g
¥5964.00 2024-08-09

Additional information on 1-(Quinazolin-4-yl)azetidin-3-amine

1-(Quinazolin-4-yl)azetidin-3-amine: A Comprehensive Overview

1-(Quinazolin-4-yl)azetidin-3-amine, also known by its CAS number 1340467-59-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery. The molecule combines a quinazoline ring system with an azetidine moiety, creating a structure that exhibits intriguing chemical and biological properties.

The quinazoline moiety, a bicyclic aromatic system, is well-known for its role in various bioactive compounds. In this compound, the quinazoline ring is substituted at the 4-position with an azetidine group. Azetidine, a four-membered saturated nitrogen-containing ring, contributes to the compound's unique physicochemical properties. The combination of these two structural elements results in a molecule that is both structurally rigid and potentially bioactive.

Recent studies have highlighted the potential of 1-(Quinazolin-4-yl)azetidin-3-amine as a lead compound in the development of novel therapeutic agents. Researchers have explored its activity against various targets, including kinases and other enzymes implicated in disease pathways. For instance, investigations into its ability to modulate protein-protein interactions have shown promising results, suggesting its potential role in treating conditions such as cancer and neurodegenerative diseases.

The synthesis of 1-(Quinazolin-4-yl)azetidin-3-amine involves a multi-step process that typically begins with the preparation of the quinazoline core. This is followed by functionalization at the 4-position to introduce the azetidine moiety. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient and selective routes to this compound, enhancing its scalability for research and potential commercial applications.

From an analytical standpoint, the compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and stability under different conditions. Additionally, computational modeling has been employed to predict its binding affinities to target proteins, further aiding in its evaluation as a drug candidate.

In terms of biological evaluation, 1-(Quinazolin-4-yl)azetidin-3-amino has demonstrated selectivity towards certain kinase targets, making it a valuable tool for studying enzyme inhibition mechanisms. Preclinical studies have also explored its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its suitability as an orally available drug.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile while maintaining or enhancing its biological activity. This includes exploring various prodrug strategies and formulation approaches to improve bioavailability. Furthermore, efforts are underway to identify additional therapeutic targets for this compound, broadening its potential applications in medicine.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd